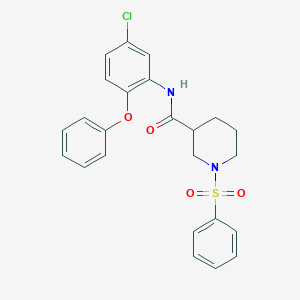![molecular formula C20H14Cl2N2O2 B4192197 N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, also known as DCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DCPA is a small molecule inhibitor that has been shown to have promising effects in various biological systems. In
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been studied for its potential applications in various biological systems, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to reduce inflammation markers in animal models of arthritis. In neurodegenerative disease research, N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Mecanismo De Acción
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide exerts its effects through the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation markers, and the protection of neurons from oxidative stress. N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide has also been shown to increase the levels of endocannabinoids in the body, leading to various physiological effects, including pain relief, reduced inflammation, and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid signaling. However, one of the limitations of using N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is its potential toxicity, which requires careful dosing and monitoring in experiments.
Direcciones Futuras
There are various future directions for the research on N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide, including the development of more potent and selective FAAH inhibitors, the exploration of its effects on other biological systems, and the investigation of its potential therapeutic applications in various diseases. Additionally, the development of new synthetic methods for N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide could lead to more efficient and cost-effective production of this compound.
In conclusion, N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide is a promising compound with potential applications in various areas of scientific research. Its specificity for FAAH inhibition and its effects on endocannabinoid signaling make it a valuable tool for the study of various biological systems. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c1-11(19(25)23-15-9-13(21)8-14(22)10-15)24-17-7-3-5-12-4-2-6-16(18(12)17)20(24)26/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJSAAEZQWSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)
![5-bromo-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}nicotinamide hydrochloride](/img/structure/B4192130.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4192140.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4192149.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192155.png)

![N-[(benzyloxy)carbonyl]-N-(2-phenoxyethyl)phenylalaninamide](/img/structure/B4192172.png)
![{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid](/img/structure/B4192181.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192187.png)
![N-(4-hydroxyphenyl)-4-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4192199.png)
![N-[2-(1-pentyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4192209.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192212.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4192216.png)